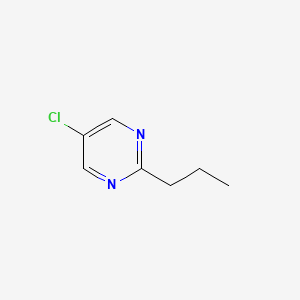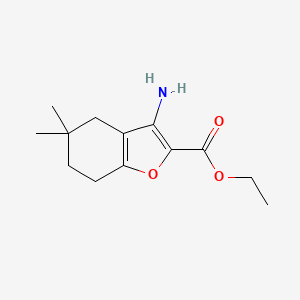
3-(Aminomethyl)-1-ethyl-4-methylpyridin-2(1H)-one hcl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Aminomethyl)-1-ethyl-4-methylpyridin-2(1H)-one hydrochloride is a chemical compound that belongs to the class of pyridinium salts It is characterized by the presence of an aminomethyl group attached to the pyridine ring, along with ethyl and methyl substituents
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Aminomethyl)-1-ethyl-4-methylpyridin-2(1H)-one hydrochloride typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, a β-ketoester, and ammonia.
Introduction of Substituents: The ethyl and methyl groups can be introduced through alkylation reactions using appropriate alkyl halides.
Aminomethylation: The aminomethyl group can be introduced through a Mannich reaction, which involves the condensation of formaldehyde, a secondary amine, and the pyridine derivative.
Formation of Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
3-(Aminomethyl)-1-ethyl-4-methylpyridin-2(1H)-one hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the pyridine ring to a piperidine ring.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of piperidine derivatives.
Substitution: Formation of various substituted pyridine derivatives.
Applications De Recherche Scientifique
3-(Aminomethyl)-1-ethyl-4-methylpyridin-2(1H)-one hydrochloride has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.
Materials Science: The compound can be used in the synthesis of functional materials, including polymers and coordination complexes.
Biological Studies: It can serve as a ligand in the study of enzyme interactions and receptor binding.
Industrial Applications: The compound can be used in the development of catalysts and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 3-(Aminomethyl)-1-ethyl-4-methylpyridin-2(1H)-one hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl group can form hydrogen bonds and electrostatic interactions with target molecules, while the pyridine ring can participate in π-π stacking interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyridinium Salts: Compounds such as N-methylpyridinium chloride and N-ethylpyridinium bromide share structural similarities.
Aminomethyl Derivatives: Compounds like 3-(Aminomethyl)pyridine and 4-(Aminomethyl)pyridine are structurally related.
Uniqueness
3-(Aminomethyl)-1-ethyl-4-methylpyridin-2(1H)-one hydrochloride is unique due to the specific combination of substituents on the pyridine ring, which can confer distinct chemical and biological properties. The presence of both ethyl and methyl groups, along with the aminomethyl group, can influence the compound’s reactivity and interactions with biological targets.
Propriétés
Numéro CAS |
2177258-21-6 |
|---|---|
Formule moléculaire |
C9H15ClN2O |
Poids moléculaire |
202.68 g/mol |
Nom IUPAC |
3-(aminomethyl)-1-ethyl-4-methylpyridin-2-one;hydrochloride |
InChI |
InChI=1S/C9H14N2O.ClH/c1-3-11-5-4-7(2)8(6-10)9(11)12;/h4-5H,3,6,10H2,1-2H3;1H |
Clé InChI |
TYOYBSUTOQTVRB-UHFFFAOYSA-N |
SMILES canonique |
CCN1C=CC(=C(C1=O)CN)C.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


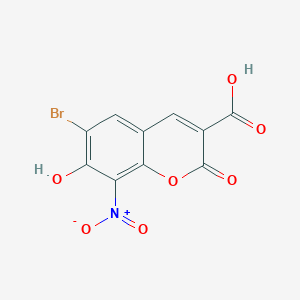
![Potassium pyrrolo[1,2-a]pyrimidine-7-carboxylate](/img/structure/B13032800.png)
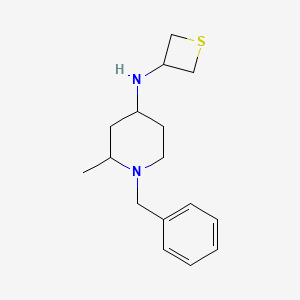
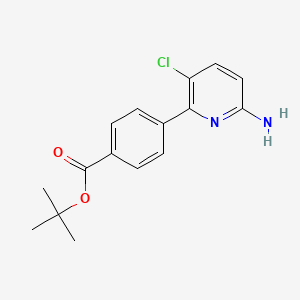
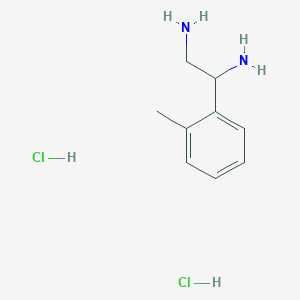
![(6-Benzyl-2-oxa-6-azaspiro[3.4]octan-8-YL)methanol](/img/structure/B13032815.png)
![(4-Bromo-2-fluorophenyl)-[2-[butyl(2-hydroxyethyl)amino]ethoxy]borinic acid](/img/structure/B13032817.png)


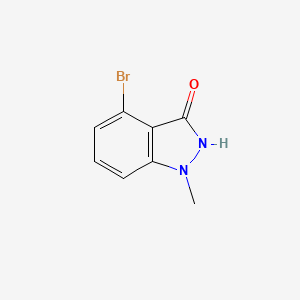
![6-Methylthieno[2,3-d]pyrimidine-4-carboxylic acid](/img/structure/B13032842.png)
